molecular formula C14H17NS B12630204 Cyclohexyl(phenyl)methyl thiocyanate CAS No. 919474-60-5

Cyclohexyl(phenyl)methyl thiocyanate

Cat. No.: B12630204
CAS No.: 919474-60-5
M. Wt: 231.36 g/mol
InChI Key: XOZLTVGVVMTREX-UHFFFAOYSA-N
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Description

Cyclohexyl(phenyl)methyl thiocyanate is an organic compound that belongs to the class of thiocyanates Thiocyanates are compounds containing the functional group -SCN, which consists of a sulfur atom, a carbon atom, and a nitrogen atom this compound is characterized by the presence of a cyclohexyl group, a phenyl group, and a methyl group attached to the thiocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl(phenyl)methyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of cyclohexyl(phenyl)methyl chloride with potassium thiocyanate in an organic solvent such as acetone or ethanol. The reaction typically proceeds under reflux conditions, and the product is isolated by filtration and purification .

Another method involves the use of cyclohexyl(phenyl)methyl bromide as the starting material, which reacts with sodium thiocyanate in the presence of a phase transfer catalyst. This method offers higher yields and better selectivity .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality and higher throughput .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(phenyl)methyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl(phenyl)methyl thiocyanate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development and as a diagnostic tool in medical imaging.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclohexyl(phenyl)methyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with proteins or enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects. The compound may also interfere with cellular signaling pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Similar Compounds

    Phenylmethyl thiocyanate: Lacks the cyclohexyl group, resulting in different chemical and biological properties.

    Cyclohexylmethyl thiocyanate: Lacks the phenyl group, leading to variations in reactivity and applications.

    Cyclohexyl(phenyl)methyl isothiocyanate: Isomeric form with different reactivity and biological activities.

Uniqueness

Cyclohexyl(phenyl)methyl thiocyanate is unique due to the presence of both cyclohexyl and phenyl groups, which impart distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

919474-60-5

Molecular Formula

C14H17NS

Molecular Weight

231.36 g/mol

IUPAC Name

[cyclohexyl(phenyl)methyl] thiocyanate

InChI

InChI=1S/C14H17NS/c15-11-16-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-10H2

InChI Key

XOZLTVGVVMTREX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)SC#N

Origin of Product

United States

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